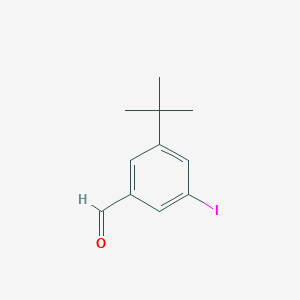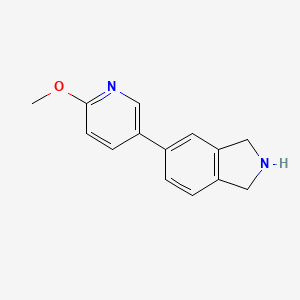
5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both a pyridine and an isoindole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-3-pyridinecarbaldehyde with a suitable isoindole precursor under basic conditions. For example, a one-pot Claisen-Schmidt condensation reaction can be employed, where 6-methoxy-3-pyridinecarbaldehyde is reacted with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one in the presence of sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and crystallization methods to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(6-hydroxypyridin-3-yl)-2,3-dihydro-1H-isoindole, while reduction of the pyridine ring can produce 5-(6-methoxypiperidin-3-yl)-2,3-dihydro-1H-isoindole.
Applications De Recherche Scientifique
5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The methoxy group can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The compound may act by inhibiting or activating these targets, thereby modulating various biological pathways. Detailed studies on its mechanism of action would involve biochemical assays and molecular docking studies to identify its precise targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: This compound shares the methoxy-pyridine moiety but lacks the isoindole structure.
2,5-Dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide: This compound contains a similar pyridine structure but is part of a more complex benzoxazole system.
Uniqueness
The uniqueness of 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole lies in its combination of the methoxy-pyridine and isoindole moieties, which can confer distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
5-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C14H14N2O/c1-17-14-5-4-12(9-16-14)10-2-3-11-7-15-8-13(11)6-10/h2-6,9,15H,7-8H2,1H3 |
Clé InChI |
PTPIXUCZCDWMHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=CC3=C(CNC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



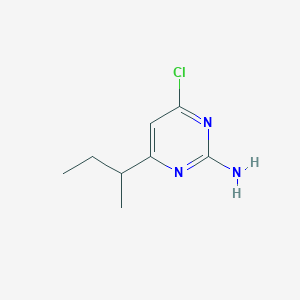
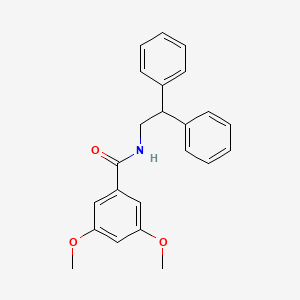
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
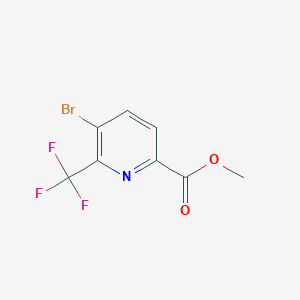

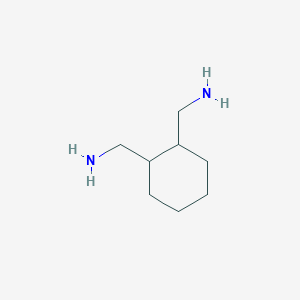
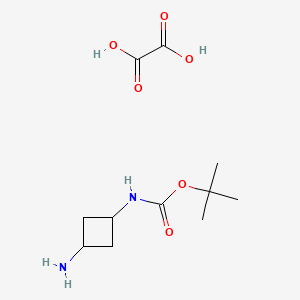


![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
